molecular formula C8H11N3O B13808221 (Benzylamino)urea CAS No. 6635-48-9

(Benzylamino)urea

Cat. No.: B13808221
CAS No.: 6635-48-9
M. Wt: 165.19 g/mol
InChI Key: YEPJSQACJGPJLA-UHFFFAOYSA-N
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Description

(Benzylamino)urea is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a benzylamino group attached to the urea moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Benzylamino)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of benzylamine to potassium isocyanate in water, which is a mild and efficient method . This reaction does not require organic co-solvents and can be performed under ambient conditions, making it environmentally friendly and suitable for large-scale production.

Another method involves the reaction of benzylamine with carbamoyl chloride, which can be generated by the reaction of the corresponding amine with phosgene . This method, however, is less environmentally friendly due to the use of phosgene.

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The nucleophilic addition of benzylamine to potassium isocyanate in water is favored due to its simplicity and high yield . This method allows for the production of this compound in large volumes with high chemical purity.

Chemical Reactions Analysis

Types of Reactions

(Benzylamino)urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo substitution reactions where the benzylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.

Major Products Formed

The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Benzylamino)urea is unique due to its specific benzylamino group, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in multiple fields.

Biological Activity

(Benzylamino)urea, a compound characterized by its urea functional group substituted with a benzyl amino moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to elucidate the biological activity of this compound and its derivatives.

Chemical Structure

The general structure of this compound can be represented as follows:

C7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}

This structure consists of a benzyl group (C6H5CH2-C_6H_5-CH_2-) attached to an amino group (NH2-NH_2) and a carbonyl group (C=OC=O), characteristic of urea compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from benzyl urea have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
9bA549<5
9dHCT116<3
9eMCF7<3
9gPC3<5

These compounds demonstrated selective toxicity towards cancer cells while exhibiting lower cytotoxicity towards normal cells such as HL7702, indicating their potential as targeted cancer therapies .

The mechanism underlying the anticancer activity of this compound involves apoptosis induction through pathways such as Bid/Bax/Cytochrome C/caspase 9/caspase 3. For example, a study on a bis-aryl urea compound revealed that it increased levels of cathepsins, particularly cathepsin D, which plays a crucial role in apoptosis .

Inhibition of Protein Targets

This compound derivatives have also been identified as inhibitors of critical proteins involved in cancer progression. For instance, some compounds have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is linked to diabetes and obesity:

CompoundPTP1B Inhibition (%)
5b79.4

This inhibition correlates with a reduction in blood glucose levels and improved lipid profiles in animal models .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives. These compounds exhibited varying degrees of activity against bacterial strains, with one derivative demonstrating up to 94.5% growth inhibition against Acinetobacter baumannii:

CompoundBacterial StrainInhibition (%)
3lAcinetobacter baumannii94.5
Other CompoundsVarious StrainsVariable

The promising results suggest that these derivatives could serve as potential antimicrobial agents .

Case Studies

Several case studies illustrate the efficacy of this compound in therapeutic applications:

  • Antitumor Efficacy : A study evaluated the effects of a specific this compound derivative on multiple tumor types in vivo, demonstrating significant tumor reduction in breast cancer models .
  • Diabetes Management : Another study focused on the antidiabetic properties of substituted benzyl ureas, highlighting their role in lowering blood glucose and cholesterol levels through PTP1B inhibition .

Properties

CAS No.

6635-48-9

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(benzylamino)urea

InChI

InChI=1S/C8H11N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12)

InChI Key

YEPJSQACJGPJLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNNC(=O)N

Origin of Product

United States

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